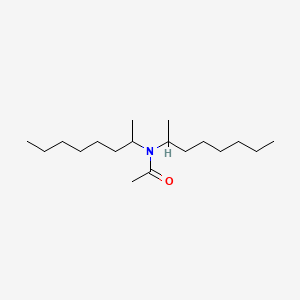![molecular formula C12H18ClNO2 B12325076 Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)
Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is commonly used in scientific research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of benzylamine with methyl acrylate in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride involves its interaction with specific molecular targets. It is known to act on certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate;hydrochloride
- Benzyl tert-butyl nitroxide
- Ethyl benzoate
Uniqueness
Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |
InChI Key |
BZBCEVICCCLGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)




